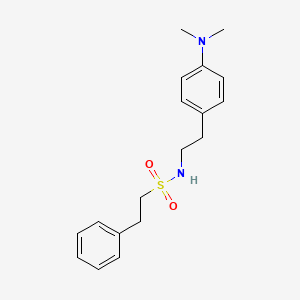

N-(4-(dimethylamino)phenethyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-20(2)18-10-8-17(9-11-18)12-14-19-23(21,22)15-13-16-6-4-3-5-7-16/h3-11,19H,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVCOWPRGSLNEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-phenylethanesulfonamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 2-phenylethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Sulfonamide Formation

Sulfonamides are typically synthesized by reacting amines with sulfonyl chlorides. For this compound:

-

Starting Material : A phenethylamine derivative (e.g., 4-(dimethylamino)phenethylamine) reacts with a sulfonyl chloride (e.g., 2-phenylethanesulfonyl chloride).

-

Reaction Conditions :

-

Product : N-(4-(dimethylamino)phenethyl)-2-phenylethanesulfonamide.

Table 1: Sulfonamide Formation Reactions

| Reaction Step | Reagents | Conditions | Reference |

|---|---|---|---|

| Amine + Sulfonyl Chloride → Sulfonamide | Base (pyridine), DCM/DMF | Room temperature, 1–2 hours |

Hydrolysis Reactions

Sulfonamides undergo hydrolysis under acidic or basic conditions to form sulfonic acids and amines.

Acidic Hydrolysis

-

Mechanism : Protonation of the sulfonamide nitrogen, followed by cleavage to yield a sulfonic acid and amine.

-

Conditions : Concentrated HCl or H₂SO₄ at elevated temperatures.

Basic Hydrolysis

-

Mechanism : Nucleophilic attack by hydroxide ions, leading to sulfonamide cleavage.

-

Conditions : Aqueous NaOH or KOH under reflux.

Table 2: Hydrolysis Products

| Reaction Type | Products | Conditions | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 2-Phenylethanesulfonic acid + 4-(dimethylamino)phenethylamine | HCl, heat | |

| Basic Hydrolysis | Same products | NaOH, reflux |

Substitution and Alkylation Reactions

The dimethylamino group (-N(CH₃)₂) is a strong electron donor, enabling nucleophilic substitution or alkylation under specific conditions.

Alkylation

-

Mechanism : Quaternization via reaction with alkyl halides (e.g., CH₃I).

-

Conditions : Polar aprotic solvents (e.g., DMF) with bases like NaH .

Nucleophilic Substitution

-

Mechanism : Displacement of leaving groups (e.g., halides) by the dimethylamino group.

Table 3: Alkylation/Nucleophilic Substitution

| Reaction Type | Reagents | Products | Conditions | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, NaH, DMF | Quaternary ammonium salt | Room temperature | |

| Nucleophilic Substitution | R-X | Alkylated amine derivative | Ethanol, reflux |

Reactive Functional Groups

The compound contains two reactive moieties:

-

Sulfonamide group : Resistant to hydrolysis compared to amides but still reactive under harsh conditions.

-

Dimethylamino group : A strong electron donor, enabling participation in electrophilic aromatic substitution or coupling reactions .

Electrophilic Aromatic Substitution

-

Mechanism : Activation of the aromatic ring by the dimethylamino group, facilitating reactions with electrophiles (e.g., nitration, halogenation).

-

Conditions : Nitric acid, sulfuric acid, or halogens at controlled temperatures .

Stability and Solvent Effects

The compound’s stability depends on environmental factors:

-

pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in acidic/basic media.

-

Solvent Influence : Polar solvents (e.g., DMF, DCM) enhance solubility and reactivity, while non-polar solvents may limit reactions .

Table 4: Stability and Solvent Effects

| Factor | Effect | Reference |

|---|---|---|

| Acidic/Basic Conditions | Hydrolysis to sulfonic acid and amine | |

| Polar Solvents (DMF, DCM) | Enhanced reactivity |

Biological Relevance

While not explicitly detailed in the provided sources, sulfonamides with dimethylamino groups are often studied for:

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-2-phenylethanesulfonamide, a compound with significant potential in various scientific research applications, has garnered attention for its diverse biological activities. This article delves into its applications, supported by data tables and case studies that highlight its relevance in pharmacology and medicinal chemistry.

Pharmacological Research

This compound has been studied for its potential as a kinase inhibitor . Kinases play critical roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and autoimmune disorders. The compound shows promise in modulating the activity of specific kinases, including c-Met and KDR, which are associated with tumor growth and metastasis .

Table 1: Kinase Inhibition Activity

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Study: Anticancer Efficacy

In a study involving breast cancer cell lines, the compound was shown to reduce cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment. This effect was attributed to the induction of apoptosis and inhibition of cell cycle progression .

Neurological Applications

The compound's structural features suggest it may interact with neurotransmitter systems, particularly as a potential acetylcholinesterase inhibitor . This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease.

Table 2: Acetylcholinesterase Inhibition

Anti-inflammatory Properties

There is emerging evidence that this compound may possess anti-inflammatory effects , making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Preliminary studies indicate a reduction in pro-inflammatory cytokines when treated with the compound in animal models .

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the sulfonamide group can act as a pharmacophore, interacting with enzymes and receptors. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Sulfonamide Derivatives with Modified Aromatic Substituents

Compound: N-[4-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-2-phenylethanesulfonamide ()

- Structural Differences: Replaces the dimethylamino group with a hydroxypropylamino-phenoxy moiety.

- This compound may exhibit stronger hydrogen-bonding interactions, altering target affinity .

| Property | Target Compound | Hydroxypropylamino Analogue |

|---|---|---|

| Key Substituent | Dimethylamino (electron-donating) | Hydroxypropylamino (polar) |

| Solubility | Moderate (dimethylamino enhances) | Higher (due to hydroxyl groups) |

| Bioactivity | Likely CNS penetration | Potential for extracellular targets |

Dimethylamino-Containing Quinoline Derivatives

Compounds: (E)-N-(4-(4-(Chlorobenzyloxy)-3-chlorphenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(dimethylamino)but-2-enamide ()

- Structural Differences: Features a quinoline core with tetrahydrofuran and chlorobenzyloxy groups, coupled to a dimethylamino butenamide chain.

- Functional Impact: The extended conjugated system and halogen substituents suggest applications in kinase inhibition or antimicrobial activity. The dimethylamino group may enhance solubility but is secondary to the quinoline’s planar aromatic system for intercalation-based mechanisms .

Agrochemical Sulfonamides

Compounds : Tolylfluanid and Dichlofluanid ()

- Structural Differences: Contain dichloro-fluoroalkyl groups instead of aromatic dimethylamino-phenethyl chains.

- Functional Impact: These compounds act as fungicides, leveraging halogenated groups for electrophilic reactivity. The target compound’s dimethylamino-phenethyl group lacks such reactivity, suggesting divergent mechanisms (e.g., receptor antagonism vs. enzyme inactivation) .

| Property | Target Compound | Tolylfluanid |

|---|---|---|

| Primary Use | Research (potential therapeutics) | Agrochemical (fungicide) |

| Reactivity | Low (aromatic sulfonamide) | High (dichloro-fluoroalkyl) |

| Toxicity Profile | Likely lower | High (environmental persistence) |

Iridium Complexes with Dimethylamino Ligands

Compounds: Chloro[N-[4-(dimethylamino)phenyl]-2-pyridinecarboxamidato]iridium(III) ()

- Structural Differences: Coordination complex with dimethylamino-phenyl ligands, contrasting with the sulfonamide backbone.

- Functional Impact: The dimethylamino group here tunes electronic properties for catalytic applications (e.g., OLEDs, hydrogenation). The target compound’s dimethylamino group may instead influence pharmacokinetics (e.g., blood-brain barrier penetration) .

Halogenated Sulfonamides in Drug Discovery

Compound: N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide ()

- Structural Differences: Combines chloro-fluoroquinoline with a dimethylamino-butenamide chain.

- Functional Impact: Halogen atoms enhance binding to hydrophobic enzyme pockets (e.g., tyrosine kinases), while the dimethylamino group improves solubility. The target compound’s simpler structure may prioritize selectivity over potency .

Key Research Findings and Implications

- Bioactivity Trends: Dimethylamino groups enhance solubility and bioavailability but may reduce target specificity compared to halogenated analogues.

- Structural-Activity Relationships (SAR): Electron-donating groups (e.g., dimethylamino) favor interactions with polar receptors. Halogens improve binding to hydrophobic enzyme regions but increase toxicity risks.

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-phenylethanesulfonamide, also referred to as a sulfonamide derivative, has garnered attention in recent pharmacological research due to its diverse biological activities. This compound is particularly noted for its potential applications in neuroprotection, cancer therapy, and modulation of neurotransmitter systems.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a phenethyl moiety, which is further substituted with a dimethylamino group. Its molecular formula is , and it exhibits properties typical of sulfonamides, including solubility in organic solvents and moderate stability under physiological conditions.

Neuroprotective Effects:

Research indicates that derivatives of this compound can significantly suppress neuronal cell death induced by oxidative stress. In studies utilizing lactate dehydrogenase assays, compounds with similar structures demonstrated neuroprotective effects by inhibiting neuronal apoptosis. This suggests a potential mechanism involving the modulation of oxidative stress pathways and apoptosis-related signaling .

Anticancer Activity:

this compound has been implicated in the inhibition of protein kinases involved in cell proliferation. The overexpression of c-Kit, a receptor tyrosine kinase, has been linked to various cancers. Inhibitors targeting c-Kit have shown promise in reducing tumor growth in preclinical models, suggesting that this compound may serve as a lead for developing novel anticancer therapies .

Modulation of Neurotransmitter Systems:

The compound's structural similarity to known neurotransmitter modulators raises the possibility of it acting on neurotransmitter transporters. Specifically, studies on related compounds have shown interactions with serotonin transporters (SERT), indicating potential antidepressant-like effects. The ability to modulate neurotransmitter levels can be crucial for treating mood disorders and neurodegenerative diseases .

Biological Activity Summary Table

Case Studies and Research Findings

-

Neuroprotective Properties:

A study investigated various derivatives similar to this compound for their effects on neuronal cell viability under oxidative stress conditions. Results indicated that specific structural modifications enhanced neuroprotective efficacy, making this class of compounds promising candidates for further development in neurodegenerative disease treatments . -

Cancer Treatment Potential:

In vitro studies demonstrated that the compound could inhibit the proliferation of cancer cell lines expressing c-Kit mutations. This inhibition was linked to the modulation of downstream signaling pathways associated with tumor growth and metastasis . -

Psychopharmacological Effects:

Research on related compounds showed that they could effectively inhibit serotonin reuptake, providing insight into their potential use as antidepressants. The ability to modulate serotonin levels is critical for developing treatments for depression and anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.